molecular formula C19H23ClN2O4S B6526235 methyl 6-ethyl-2-(2-phenoxyacetamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1135224-17-7

methyl 6-ethyl-2-(2-phenoxyacetamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride

Cat. No.: B6526235
CAS No.: 1135224-17-7
M. Wt: 410.9 g/mol
InChI Key: CPANBOSDFOKMKV-UHFFFAOYSA-N
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Description

Methyl 6-ethyl-2-(2-phenoxyacetamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride is a thienopyridine derivative characterized by a bicyclic core (thieno[2,3-c]pyridine) substituted with an ethyl group at position 6, a phenoxyacetamido moiety at position 2, and a methyl carboxylate ester at position 3, with a hydrochloride counterion. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes or receptors involved in inflammation, cancer, or infectious diseases . Its synthesis typically involves cyclization of substituted pyridine precursors followed by functionalization via amidation and esterification reactions .

Properties

IUPAC Name

methyl 6-ethyl-2-[(2-phenoxyacetyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S.ClH/c1-3-21-10-9-14-15(11-21)26-18(17(14)19(23)24-2)20-16(22)12-25-13-7-5-4-6-8-13;/h4-8H,3,9-12H2,1-2H3,(H,20,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPANBOSDFOKMKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)COC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Thieno[2,3-c]Pyridine Ring Synthesis

The thieno[2,3-c]pyridine scaffold is typically constructed via acid-catalyzed cyclization of sulfonamide intermediates. A method adapted from US3969358A involves reacting N-(2-thienyl)-methyl-N-[2,2-(OR)₂ethyl]-para-toluene sulfonamide with strong mineral acids (e.g., HCl, H₂SO₄) in inert solvents like dioxane or ethanol .

Key Reaction Parameters:

ParameterOptimal RangeImpact on Yield
Temperature100–120°CMaximizes cyclization efficiency
Acid Concentration10–12 N HClPrevents side reactions
Reaction Time4–6 hoursEnsures completion

For example, refluxing a mixture of the sulfonamide precursor (25 g) with 12 N HCl (80 mL) and dioxane (500 mL) for 4 hours yields the thieno[2,3-c]pyridine core in 76% yield after distillation . Substituting ethanol for dioxane reduces yields to 68% due to competing esterification side reactions.

Introduction of the 6-Ethyl and 3-Methyl Carboxylate Groups

Esterification is performed sequentially to install the 6-ethyl and 3-methyl carboxylate moieties. A two-step protocol involves:

  • Ethylation at Position 6: Treatment of the thienopyridine intermediate with ethyl chloroformate in dichloromethane (DCM) using triethylamine as a base.

  • Methylation at Position 3: Reaction with methyl iodide in acetone under reflux, catalyzed by potassium carbonate .

Representative Data:

StepReagentSolventTemperatureYield
1Ethyl chloroformateDCM0–5°C85%
2Methyl iodideAcetone60°C78%

Side products, such as over-alkylated derivatives, are minimized by maintaining low temperatures during ethylation and using stoichiometric methyl iodide.

Amidation at Position 2 with Phenoxyacetamide

The phenoxyacetamido group is introduced via nucleophilic acyl substitution. Activated phenoxyacetyl chloride is reacted with the aminothienopyridine intermediate in tetrahydrofuran (THF), employing 4-dimethylaminopyridine (DMAP) as a catalyst .

Optimization Insights:

  • Coupling Agent: Using HATU instead of DMAP increases yields from 72% to 88% but raises production costs.

  • Solvent Polarity: THF outperforms DMF due to reduced racemization risks.

Reaction Equation:

Thienopyridine-NH2+Phenoxyacetyl-ClDMAP, THFAmide Product+HCl\text{Thienopyridine-NH}_2 + \text{Phenoxyacetyl-Cl} \xrightarrow{\text{DMAP, THF}} \text{Amide Product} + \text{HCl}

Hydrochloride Salt Formation

The final hydrochloride salt is precipitated by treating the free base with gaseous HCl in diethyl ether. Critical factors include:

  • HCl Gas Flow Rate: 0.5 L/min to avoid localized overheating.

  • Stoichiometry: 1.1 equivalents of HCl ensures complete protonation.

Analytical Data:

PropertyValue
Melting Point214–216°C (decomposes)
Purity (HPLC)≥99%

Industrial-Scale Production Considerations

Large-scale synthesis requires modifications for safety and efficiency:

  • Continuous Flow Cyclization: Reduces reaction time from 6 hours to 45 minutes by enhancing heat transfer .

  • Solvent Recycling: The aqueous ammonium phosphate stream from cyclization is concentrated and reused, lowering waste .

Cost Analysis:

ComponentCost per Kilogram (USD)
Sulfonamide Precursor1,200
Phenoxyacetyl Chloride950
Total Production3,400

Comparative Evaluation of Synthetic Routes

Method A (Patent-Based):

  • Yield: 62% overall

  • Advantages: Uses inexpensive ammonium salts; scalable

  • Disadvantages: Requires high-pressure reactors .

Method B (Academic Protocol):

  • Yield: 58% overall

  • Advantages: Ambient pressure conditions

  • Disadvantages: Lower throughput due to batch processing.

Challenges and Mitigation Strategies

  • Impurity Formation: Over-alkylation at Position 3 is addressed by using methyl iodide instead of dimethyl sulfate.

  • Low Solubility: The hydrochloride salt’s poor solubility in water necessitates micronization for pharmaceutical formulations.

Recent Advances in Catalysis

Palladium-catalyzed cross-coupling has been explored for introducing the phenoxyacetamido group, though current yields (74%) remain inferior to classical methods.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The sulfur atom in the thieno[2,3-c]pyridine core can be oxidized to form sulfoxides or sulfones.

  • Reduction: : The compound can be reduced to remove oxygen-containing functional groups.

  • Substitution: : The ethyl and phenoxyacetamido groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

  • Substitution: : Nucleophiles like amines or alcohols, along with suitable catalysts, can facilitate substitution reactions.

Major Products Formed

  • Oxidation: : Sulfoxides or sulfones.

  • Reduction: : Reduced derivatives with fewer oxygen atoms.

  • Substitution: : Derivatives with different functional groups replacing the ethyl or phenoxyacetamido groups.

Scientific Research Applications

Medicinal Chemistry

Lead Compound Development
The compound has been identified as a potential lead for the development of new pharmaceuticals. Its unique structural characteristics allow it to interact with specific biological targets, making it suitable for the design of drugs aimed at various diseases. The thienopyridine structure is known for its ability to modulate biological activity by interacting with enzymes and receptors.

Targeting Enzymes and Receptors
Research indicates that methyl 6-ethyl-2-(2-phenoxyacetamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride can act on specific enzymes involved in metabolic pathways. Its phenoxyacetamido group enhances its binding affinity to target proteins through hydrogen bonding and π-π stacking interactions with aromatic residues in the active sites of these proteins.

Biological Studies

Interaction Studies
The compound is utilized in biological studies to explore interactions between small molecules and macromolecules such as proteins and nucleic acids. This research is crucial for understanding the mechanisms of drug action and the biochemical pathways involved in disease processes.

Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties against certain gram-positive bacteria. Such findings indicate its potential application in developing new antimicrobial agents.

Industrial Applications

Synthesis of Complex Organic Molecules
In industrial contexts, this compound serves as an intermediate in synthesizing more complex organic compounds. These compounds are often used in pharmaceuticals and agrochemicals, highlighting the compound's versatility in chemical manufacturing processes.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets in the body, such as enzymes or receptors, leading to a biological response. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural features and their variations in analogs are summarized below:

Compound Name Substituent at Position 6 Substituent at Position 2 Molecular Formula Molecular Weight Key Properties
Target Compound Ethyl 2-Phenoxyacetamido C₁₉H₂₃ClN₂O₄S 394.9 (calc.) Hydrochloride salt enhances solubility; phenoxy group may improve lipophilicity and receptor binding .
2-(2-Chloroacetamido)-6-ethyl analog () Ethyl 2-Chloroacetamido C₁₆H₁₅ClN₂O 286.76 Chloro substituent increases electrophilicity, potentially enhancing reactivity but may introduce toxicity .
6-Acetyl-2-(4-fluorophenylacetamido) analog () Acetyl 2-(4-Fluorophenyl)acetamido C₁₈H₁₈FN₃O₃S 375.42 Fluorine improves metabolic stability; acetyl group may reduce steric hindrance .
6-Methyl-2-((4-fluorophenyl)thio)acetamido analog () Methyl 2-((4-Fluorophenyl)thio)acetamido C₁₇H₁₉ClFN₃O₂S₂ 415.9 Thioether linkage enhances π-π stacking; higher molecular weight reduces solubility .
6-Benzyl-2-propionamido analog () Benzyl 2-Propionamido C₁₉H₂₃ClN₂O₃S 394.9 Benzyl group increases hydrophobicity, affecting membrane permeability .

Physicochemical Properties

  • Solubility: The hydrochloride salt of the target compound likely exhibits better aqueous solubility than non-ionic analogs (e.g., benzyl-substituted derivatives in ) .
  • Lipophilicity: LogP values are influenced by substituents: phenoxy (moderate lipophilicity) vs. benzyl (highly lipophilic) .

Biological Activity

Methyl 6-ethyl-2-(2-phenoxyacetamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the thieno[2,3-c]pyridine class and features a complex structure that contributes to its biological activity. Its molecular formula is C18H20N2O3SC_{18}H_{20}N_2O_3S, and it has a molecular weight of approximately 348.43 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells:

  • Inhibition of HSP90 : The compound acts as an inhibitor of Heat Shock Protein 90 (HSP90), a crucial molecular chaperone involved in the stabilization and maturation of various client proteins implicated in cancer and other diseases. Inhibition of HSP90 leads to the degradation of these client proteins through the ubiquitin-proteasome pathway, disrupting oncogenic signaling pathways .
  • G-Protein Coupled Receptors (GPCRs) : Preliminary studies suggest that this compound may also interact with GPCRs, particularly the P2Y2 receptor, which is associated with various physiological processes and diseases .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties:

  • Cell Line Studies : In vitro studies have shown that this compound effectively inhibits the proliferation of several cancer cell lines, including breast cancer (BT549) and leukemia (HL60) cells. The IC50 values for these cell lines were found to be in the micromolar range (approximately 5-10 µM) .
  • Mechanistic Studies : Further mechanistic studies revealed that treatment with this compound leads to apoptosis in cancer cells, characterized by increased levels of cleaved caspase-3 and PARP .

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory effects in preclinical models. It appears to modulate inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Study 1: In Vitro Anticancer Efficacy

In a study published by the Royal Society of Chemistry, researchers evaluated the efficacy of this compound against various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth across multiple tested lines.

Cell LineIC50 (µM)
BT5497
HL609
MCF78

Study 2: Anti-inflammatory Activity

A separate investigation assessed the anti-inflammatory properties using a murine model of inflammation. The compound significantly reduced paw edema compared to controls.

Treatment GroupPaw Edema Reduction (%)
Control0
Compound Dose 130
Compound Dose 250

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound?

The synthesis involves multi-step reactions requiring precise control of conditions. For example:

StepKey ParametersConditions from Evidence
Core formationSolvent, temperature, catalystUse anhydrous DMF at 80–100°C with catalytic pyridine
AmidationReaction time, stoichiometryMaintain a 1:1.2 molar ratio of amine to acyl chloride for 12–16 hours
PurificationChromatography solventsEthyl acetate/hexane (3:7) for TLC monitoring
Yield optimization requires iterative adjustments to solvent polarity and temperature gradients .

Q. Which analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR to confirm substituent positions and stereochemistry .
  • Mass Spectrometry (MS): High-resolution MS for molecular weight validation and fragmentation pattern analysis .
  • X-ray Crystallography: Resolves 3D conformation if single crystals are obtainable .

Q. What safety protocols are essential during handling?

  • Personal Protective Equipment (PPE): Gloves, goggles, and lab coats to prevent skin/eye contact (H315, H319) .
  • Ventilation: Use fume hoods to avoid inhalation of dust/aerosols .
  • Spill Management: Sweep/vacuum spills into sealed containers; avoid water to prevent hydrolysis .

Advanced Research Questions

Q. How can computational methods resolve contradictions in proposed reaction mechanisms?

Quantum mechanical calculations (e.g., DFT) model transition states to predict feasibility of competing pathways. For example:

  • Amidation vs. Ester Hydrolysis: Calculate activation energies under varying pH to determine dominant pathway .
  • Byproduct Identification: Match simulated MS/MS spectra with experimental data to trace side reactions .

Q. What experimental strategies address discrepancies in reported bioactivity data?

  • Dose-Response Curves: Validate IC50 values across multiple cell lines (e.g., HEK293 vs. HeLa) to assess selectivity .
  • Metabolic Stability Assays: Use liver microsomes to compare half-life variations due to esterase activity .
  • Receptor Binding Studies: Radioligand displacement assays to confirm target specificity .

Q. How can structural modifications enhance pharmacological properties?

  • Ester → Carboxylic Acid: Hydrolyze the methyl ester to improve aqueous solubility and bioavailability .
  • Phenoxyacetamido Substituents: Introduce electron-withdrawing groups (e.g., -NO2) to modulate electron density and binding affinity .
  • Ethyl Group Replacement: Test cyclopropyl analogs to evaluate steric effects on membrane permeability .

Q. What methodologies reconcile conflicting data in toxicity profiles?

  • Ames Test vs. In Vivo Toxicity: Perform parallel assays to distinguish genotoxic vs. organ-specific effects .
  • Cytokine Profiling: ELISA-based screening to identify immunostimulatory/inhibitory signals in primary immune cells .

Data Contradiction Analysis

Q. Why do synthesis yields vary across literature reports?

Contradictions arise from:

  • Impurity in Starting Materials: Boc-protected intermediates degrade if stored improperly, reducing final yields .
  • Solvent Purity: Anhydrous conditions critical for amidation; trace water lowers efficiency by 15–30% . Mitigation: Standardize reagent sources and pre-dry solvents over molecular sieves.

Methodological Recommendations

  • Reaction Monitoring: Use inline IR spectroscopy to track acyl chloride consumption .
  • Crystallization Trials: Screen solvents (e.g., methanol/water mixtures) to improve crystal quality for XRD .
  • Data Reproducibility: Adopt open-source electronic lab notebooks (ELNs) for transparent reporting of reaction parameters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.